

Application Notes and Protocols for the Reconstitution of Lyophilized Ziprasidone Mesylate Powder

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Compound of Interest

Compound Name: *Ziprasidone mesylate*

Cat. No.: *B1218695*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, handling, and storage of lyophilized **ziprasidone mesylate** powder for research and development purposes. The information is compiled to ensure the accurate preparation of solutions for in vitro and in vivo studies, maintaining the integrity and stability of the compound.

Introduction

Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.^{[1][2][3]} For research and clinical applications, it is often supplied as a lyophilized powder of its mesylate salt, which requires reconstitution before use.^{[2][4]} Proper reconstitution is critical to ensure the drug's solubility, stability, and, consequently, the reliability of experimental results. Ziprasidone's mechanism of action involves a combination of dopamine D2 and serotonin 5-HT_{2A} receptor antagonism.

Product Information

| | |
|-------------------------------|--|
| Product Name | Lyophilized Ziprasidone Mesylate Powder |
| Appearance | White to slightly pink lyophilized powder |
| Storage of Lyophilized Powder | Store at controlled room temperature (20°C–22°C) and protect from light. |

Reconstitution for Intramuscular Injection (Standard Protocol)

This protocol is based on the instructions for the commercially available **ziprasidone mesylate** for injection.

Materials:

- Vial of lyophilized **ziprasidone mesylate** (containing 20 mg ziprasidone)
- 1.2 mL Sterile Water for Injection, USP

Procedure:

- To the single-dose vial containing the lyophilized powder, add 1.2 mL of Sterile Water for Injection.
- Shake the vial vigorously until the drug is completely dissolved.
- The resulting solution will have a concentration of 20 mg/mL of ziprasidone.
- The reconstituted solution should be a clear, colorless to pale pink solution.

Preparation of a Diluted Oral Solution for Research

This protocol describes the preparation of a lower concentration oral solution from a reconstituted stock, suitable for experimental use.

Materials:

- Reconstituted **ziprasidone mesylate** solution (20 mg/mL)

- Commercially available oral syrup vehicle (e.g., Ora-Sweet)

Procedure:

- Begin with the 20 mg/mL reconstituted **ziprasidone mesylate** solution as prepared in the standard protocol.
- To achieve a final concentration of 2.5 mg/mL, dilute the 20 mg/mL solution with the oral syrup vehicle. For example, to prepare 8 mL of a 2.5 mg/mL solution, mix 1 mL of the 20 mg/mL ziprasidone solution with 7 mL of Ora-Sweet.
- Store the final solution in a brown, plastic bottle to protect it from light.

Stability of Reconstituted and Diluted Solutions

The stability of **ziprasidone mesylate** solutions is highly dependent on storage conditions.

| Storage Condition | Stability ($\geq 90\%$ of original potency) | Observations |
|--|--|---|
| Refrigerated (5°C) | At least 6 weeks | Samples may appear cloudy when cold but clear upon warming to room temperature. |
| Room Temperature (20°C–22°C), Protected from Light | Up to 14 days | - |
| Room Temperature (20°C–22°C), Exposed to Light | Less than 48 hours | Pronounced yellow or brown discoloration after 168 hours. |

Data is based on a 2.5 mg/mL ziprasidone solution in Ora-Sweet syrup.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Stability Testing

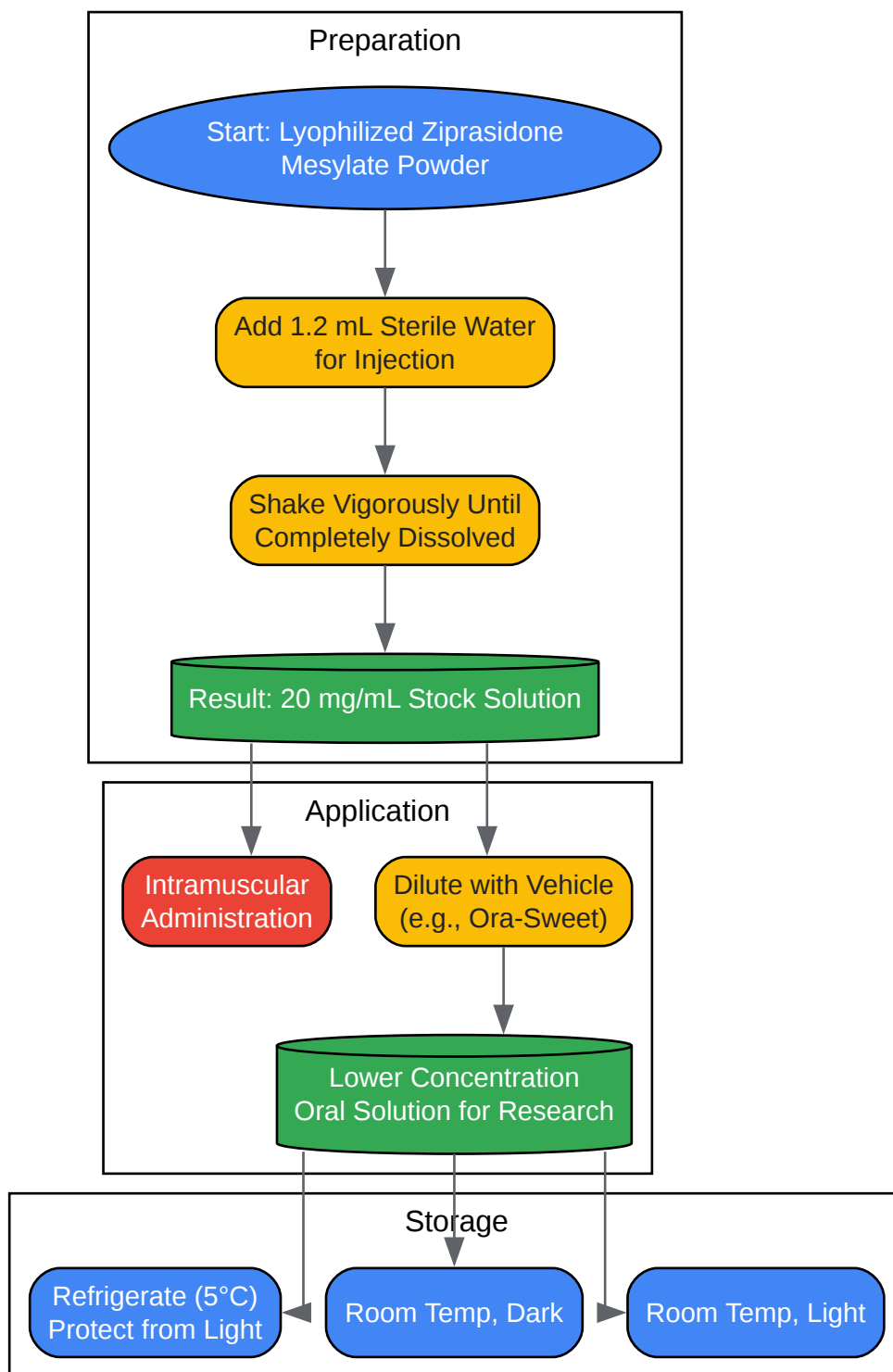
This protocol outlines a method for determining the concentration and stability of ziprasidone in a prepared solution.

Instrumentation and Conditions:

| Parameter | Specification |
|--------------------|---|
| Column | Agilent C18, 4.5 × 100 mm |
| Column Temperature | 40°C |
| Mobile Phase | 45% acetonitrile and 55% phosphate buffer (0.01 M, pH 7.99) |
| Flow Rate | 2.0 mL/minute |
| Detection | Ultraviolet absorbance at 317 nm |
| Retention Time | Approximately 5.46 minutes for ziprasidone |

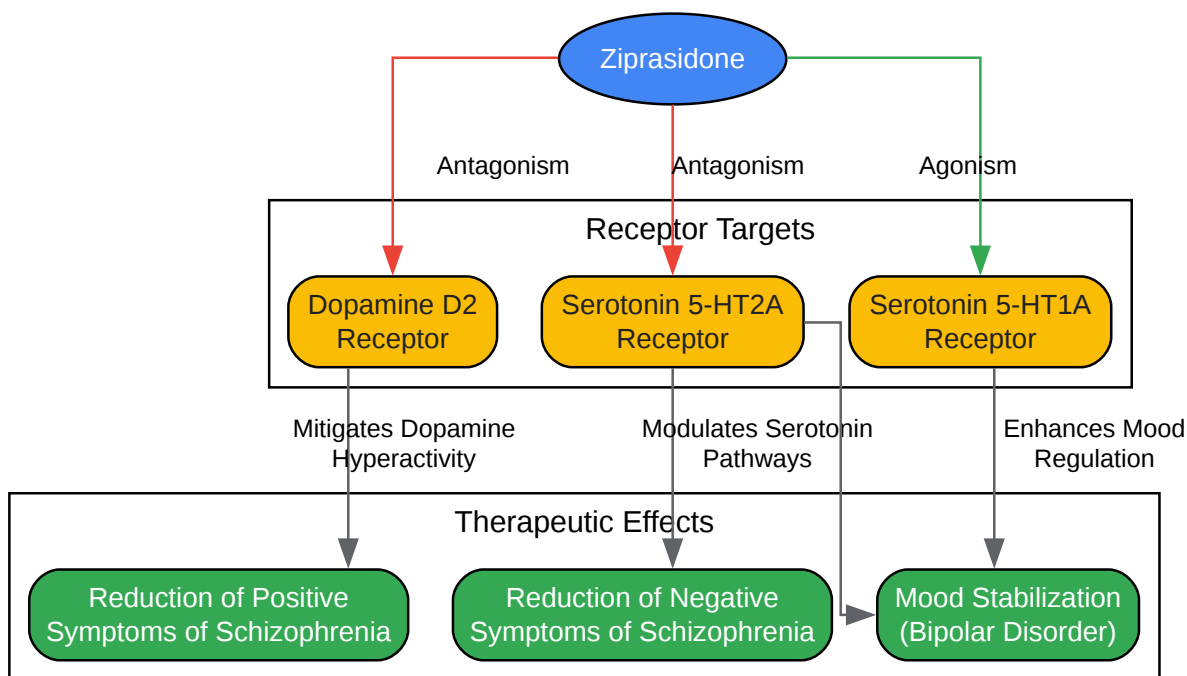
| Calibration Range | 0.5 to 4 mg/mL |

Visualized Workflows and Pathways



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Caption: Workflow for the reconstitution and preparation of **ziprasidone mesylate** solutions.



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Caption: Simplified signaling pathway of ziprasidone's mechanism of action.

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